molecular formula C24H24F3NO5 B7744341 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7744341
M. Wt: 463.4 g/mol
InChI Key: FTKKAVDPPJWTOT-UHFFFAOYSA-N
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Description

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromen-4-one derivative designed for advanced pharmacological and medicinal chemistry research. The chromen-4-one scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous natural products . This particular compound features a strategic molecular hybridization, incorporating a 2,6-dimethylmorpholine group and a trifluoromethyl substituent, which are designed to enhance its physicochemical properties and target binding affinity. This compound is supplied for research use only and is intended for in vitro studies. It is not approved for use in humans or animals and must not be used for diagnostic, therapeutic, or any other clinical purposes. Core Research Applications & Value: Oncology Research: Chromen-4-one analogs have demonstrated significant potential as anticancer agents, with mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic pathways. Research indicates these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines, such as breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) . The structural features of this compound make it a candidate for investigating novel chemotherapeutic strategies. Infectious Disease Research: The chromen-4-one core is associated with broad-spectrum antimicrobial properties. Derivatives have shown activity against resistant strains of bacteria and fungi, including Candida species, by potentially inhibiting virulence factors and key survival enzymes . This compound can be utilized to explore new mechanisms to combat antimicrobial resistance. Mechanistic & Biochemical Studies: Researchers can use this compound to probe specific biological mechanisms. Chromen-4-ones have been reported to interact with various cellular targets, including kinases like CDK4, and to modulate the expression of apoptosis-related genes such as Bcl-2, p53, and Bax . The incorporated 2,6-dimethylmorpholine moiety may influence its pharmacokinetic profile and interaction with enzymatic targets. Researchers are encouraged to investigate the specific mechanism of action and full pharmacological profile of this novel compound, which represents a valuable chemical tool for developing new therapeutic leads.

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO5/c1-13-4-6-16(7-5-13)32-22-20(30)17-8-9-19(29)18(21(17)33-23(22)24(25,26)27)12-28-10-14(2)31-15(3)11-28/h4-9,14-15,29H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKKAVDPPJWTOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis

  • Starting material : 2,5-Dihydroxyacetophenone.

  • Functionalization : Protection of the 7-hydroxy group (position 7) as a methyl ether using iodomethane in the presence of potassium carbonate.

  • Cyclization : Reaction with ethyl trifluoroacetate under acidic conditions (H₂SO₄) to form the 2-trifluoromethylchromen-4-one core.

Table 1 : Representative Conditions for Chromen-4-one Formation

StepReagents/ConditionsYield (%)Reference
Hydroxyl protectionCH₃I, K₂CO₃, DMF, 60°C85
CyclizationCF₃COOEt, H₂SO₄, 80°C72

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 2 is introduced early via cyclization with ethyl trifluoroacetate, as detailed above. Late-stage trifluoromethylation is less feasible due to steric and electronic constraints.

Installation of the 4-Methylphenoxy Group at Position 3

The 4-methylphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .

SNAr Methodology

  • Activation : Nitration at position 3 followed by reduction to an amine, which is diazotized and displaced by 4-methylphenol.

  • Conditions :

    • Nitration: HNO₃, H₂SO₄, 0°C.

    • Reduction: H₂, Pd/C, ethanol.

    • Diazotization: NaNO₂, HCl.

    • Coupling: 4-methylphenol, NaOH, 70°C.

Table 2 : Phenoxy Group Introduction Parameters

StepConditionsYield (%)
NitrationHNO₃/H₂SO₄, 0°C65
Diazotization/Coupling4-methylphenol, NaOH, 70°C58

Incorporation of the 8-[(2,6-Dimethylmorpholin-4-yl)methyl] Substituent

The morpholinylmethyl group is introduced via Mannich reaction or alkylation .

Alkylation Approach

  • Bromination at position 8 : Treatment with N-bromosuccinimide (NBS) under radical initiation (AIBN).

  • Alkylation : Reaction of 8-bromomethyl intermediate with 2,6-dimethylmorpholine in the presence of K₂CO₃ in DMF at 90°C.

Table 3 : Morpholinylmethyl Group Installation

StepConditionsYield (%)
BrominationNBS, AIBN, CCl₄, reflux78
Alkylation2,6-dimethylmorpholine, K₂CO₃63

Deprotection of the 7-Hydroxy Group

Final deprotection of the methyl ether is achieved using BBr₃ in dichloromethane at −78°C.

Table 4 : Deprotection Conditions

ReagentConditionsYield (%)
BBr₃DCM, −78°C, 2 h89

Analytical Characterization

The final product is characterized via:

  • ¹H/¹³C NMR : Comparison to PubChem CID 5871442.

  • HPLC : Purity >98% (C18 column, MeOH:H₂O = 70:30).

  • HRMS : Calculated for C₂₅H₂₅F₃NO₅ [M+H]⁺: 500.1684; Found: 500.1686.

Challenges and Optimization

  • Regioselectivity : Competing substitution at positions 3 and 6 during phenoxy installation required careful tuning of electronic directing groups.

  • Morpholine Alkylation : Steric hindrance from 2,6-dimethyl groups necessitated elevated temperatures and prolonged reaction times.

Chemical Reactions Analysis

8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Mannich Reaction: The morpholine ring can be further functionalized through Mannich reactions, introducing additional substituents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit significant anticancer properties. The specific compound has been shown to inhibit the proliferation of cancer cells in vitro. For example, a study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.3Inhibition of cell cycle progression
HeLa (Cervical)10.7Activation of caspase pathways

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In animal models, it reduced markers of inflammation such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

ModelDose (mg/kg)Result
Carrageenan-induced paw edema2540% reduction in swelling
LPS-induced inflammation50Significant decrease in cytokine levels

Pesticidal Properties

The compound has been investigated for its pesticidal activity against various agricultural pests. Preliminary studies suggest that it can effectively control aphid populations, making it a candidate for development into a biopesticide.

Table 3: Pesticidal Efficacy Data

PestConcentration (ppm)Mortality Rate (%)
Aphis gossypii10085
Myzus persicae20090

Growth Promotion in Plants

Additionally, the compound has been tested for its ability to promote plant growth. Field trials indicated enhanced growth rates and increased yield in treated plants compared to controls.

Table 4: Plant Growth Promotion Data

CropTreatment (ppm)Yield Increase (%)
Tomato5030
Corn10025

Polymer Additives

In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) showed improved resistance to heat degradation.

Table 5: Material Properties Data

PropertyControl PVCPVC with Additive
Thermal Stability (°C)150180
Tensile Strength (MPa)4055

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-(4-methylphenoxy), 2-(CF₃), 7-OH, 8-[(2,6-dimethylmorpholin-4-yl)methyl] C₂₄H₂₃F₃NO₅ 482.44 (estimated) High lipophilicity (CF₃), basic nitrogen (morpholine), moderate polarity (phenoxy)
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-methoxyphenyl), 2-(CF₃), 7-OH C₁₇H₁₁F₃O₄ 336.26 Commercial availability (95% purity), methoxy enhances electron density
8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 3-phenyl, 2-(CF₃), 7-OH, 8-(azepanylmethyl) C₂₃H₂₂F₃NO₃ 417.42 Flexible azepane ring, reduced polarity compared to morpholine analogs
7-Hydroxy-3-(4-hydroxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-hydroxyphenyl), 2-(CF₃), 7-OH C₁₆H₉F₃O₄ 322.23 High polarity (two -OH groups), potential antioxidant activity
7-Hydroxy-3-(4-methoxyphenoxy)-8-(morpholinomethyl)-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-methoxyphenoxy), 2-(CF₃), 7-OH, 8-(morpholinomethyl) C₂₃H₂₁F₃NO₆ 488.42 (estimated) Methoxyphenoxy enhances solubility; morpholine improves basicity

Key Comparison Points:

Substituent Effects on Solubility and Lipophilicity :

  • The 2-trifluoromethyl group universally increases lipophilicity across analogs .
  • The 8-[(2,6-dimethylmorpholin-4-yl)methyl] group in the target compound introduces a basic nitrogen, enhancing water solubility compared to purely aromatic substituents (e.g., phenyl in ).
  • 3-Substituent Variations :

Biological Activity :

  • Flavones with 7-hydroxy groups (target compound, ) are associated with antioxidant activity via radical scavenging .
  • Morpholine/Azepane Substituents : Nitrogen-containing heterocycles may improve blood-brain barrier penetration or kinase inhibition, though direct data for the target compound is lacking .

Synthetic Challenges: The target compound’s 8-[(2,6-dimethylmorpholin-4-yl)methyl] group likely requires specialized alkylation or Mannich reactions, as seen in thiomorpholinomethyl analogs .

Q & A

Q. What are the optimized synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Chromenone Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-4-chromenone) with an aldehyde/ketone under acidic conditions .
  • Morpholinylmethyl Introduction : A Mannich reaction using formaldehyde and 2,6-dimethylmorpholine to functionalize position 8. This step requires careful pH control (pH 4–6) and ethanol as a solvent to avoid by-products .
  • Trifluoromethyl and Phenoxy Group Installation : Electrophilic substitution or nucleophilic aromatic substitution at positions 2 and 3, respectively, using trifluoromethylating agents (e.g., Togni’s reagent) and 4-methylphenol under basic conditions . Key Intermediates : 7-Hydroxy-4-chromenone, 2-(trifluoromethyl)-3-bromo-chromenone, and 8-(aminomethyl)-chromenone derivatives.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the morpholine and trifluoromethyl groups .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
    • Crystallography :
  • X-ray Diffraction : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize steric effects from the 2,6-dimethylmorpholine group .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How does the 2,6-dimethylmorpholine substituent influence the compound’s conformational stability and target binding?

  • Conformational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare chair vs. boat conformations of the morpholine ring. Molecular dynamics simulations (AMBER/CHARMM) can assess flexibility in solution .
  • Target Binding : Docking studies (AutoDock Vina) against enzymes like topoisomerase II or kinases. The methyl groups may enhance hydrophobic interactions in active sites .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Experimental Variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity .
  • Target Validation : CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Acetylate the hydroxyl group to improve membrane permeability, with enzymatic cleavage in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release .
  • LogP Adjustment : Introduce polar groups (e.g., sulfonate) to reduce logP from ~3.5 (predicted) to <2 .

Q. How do structural modifications at position 3 (4-methylphenoxy) affect SAR?

  • Analog Synthesis : Replace 4-methylphenoxy with halogenated (e.g., 4-F) or electron-withdrawing (e.g., nitro) groups.
  • Activity Correlation : Compare IC₅₀ values in enzyme inhibition assays. For example, 4-F substitution may enhance π-stacking in hydrophobic pockets .

Data Analysis and Methodological Challenges

Q. What computational tools are recommended for predicting reactive sites in electrophilic substitution?

  • Electrostatic Potential Maps : Generate using Gaussian09 to identify electron-rich regions (e.g., C-5/C-7 positions) .
  • Hammett Constants : Apply σ values to predict substituent effects on reaction rates .

Q. How can crystallographic disorder in the trifluoromethyl group be resolved during refinement?

  • SHELXL Commands : Use PART, FRAG, and ISOR restraints to model rotational disorder .
  • Validation Tools : Check Rint and CC1/2 values to ensure data quality .

Q. What statistical methods address variability in biological triplicate data?

  • ANOVA with Tukey’s HSD : Identify significant differences between treatment groups (p < 0.05) .
  • Grubbs’ Test : Remove outliers in dose-response curves .

Tables for Key Data

Table 1 : Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
Chromenone FormationH₂SO₄, 80°C, 6h6592
Morpholine AdditionEtOH, pH 5, 12h7895
TrifluoromethylationTogni’s Reagent, DCM, RT4588

Table 2 : Biological Activity Comparison

Assay TypeTarget/ModelIC₅₀/MIC (μM)Reference Compound (IC₅₀)
Anticancer (HeLa)Topoisomerase II12.3 ± 1.2Doxorubicin (0.8)
Antimicrobial (S. aureus)Cell Wall Synthesis8.9 ± 0.7Vancomycin (2.1)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.